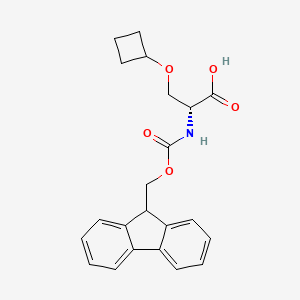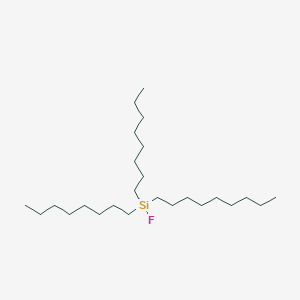
Fluoro(nonyl)dioctylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro(nonyl)dioctylsilane is a fluorinated organosilane compound known for its unique properties and applications. This compound is characterized by the presence of fluorine atoms, which impart distinct chemical and physical properties. This compound is used in various fields, including materials science, surface coatings, and chemical synthesis, due to its ability to modify surface properties and enhance chemical stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluoro(nonyl)dioctylsilane typically involves the reaction of nonyl and dioctyl groups with a fluorinated silane precursor. One common method is the hydrosilylation reaction, where a fluorinated alkene reacts with a silane compound in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale hydrosilylation processes using specialized reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Post-reaction purification steps, including distillation and chromatography, are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Fluoro(nonyl)dioctylsilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, forming new silicon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various fluorinated silane derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Fluoro(nonyl)dioctylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and surface-modified materials.
Biology: The compound is employed in the development of bioactive molecules and drug delivery systems due to its ability to enhance the stability and bioavailability of pharmaceuticals.
Medicine: this compound is investigated for its potential in medical imaging and diagnostic applications, leveraging its unique chemical properties.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, that require high chemical resistance and durability .
Mécanisme D'action
The mechanism of action of fluoro(nonyl)dioctylsilane involves its interaction with molecular targets through its fluorinated and silane groups. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological membranes or materials. The silane group facilitates bonding with various substrates, making it useful in surface modification and material science .
Comparaison Avec Des Composés Similaires
Fluoro(nonyl)dioctylsilane can be compared with other fluorinated silanes, such as:
Fluorooctyltrimethoxysilane: Known for its use in hydrophobic coatings.
Fluorodecyltriethoxysilane: Used in the production of low-surface-energy materials.
Fluoropropyltrimethoxysilane: Employed in the synthesis of fluorinated polymers.
Uniqueness: this compound stands out due to its specific combination of nonyl and dioctyl groups, which provide unique steric and electronic properties. This makes it particularly effective in applications requiring high chemical resistance and surface modification capabilities .
Propriétés
Numéro CAS |
6304-51-4 |
|---|---|
Formule moléculaire |
C25H53FSi |
Poids moléculaire |
400.8 g/mol |
Nom IUPAC |
fluoro-nonyl-dioctylsilane |
InChI |
InChI=1S/C25H53FSi/c1-4-7-10-13-16-19-22-25-27(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-25H2,1-3H3 |
Clé InChI |
SKCCSPUTELIRFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
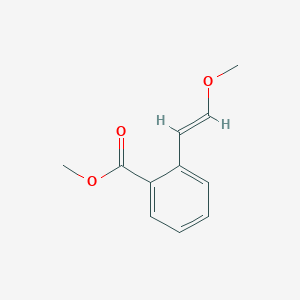
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
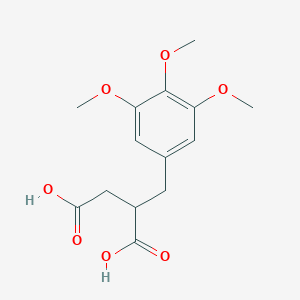
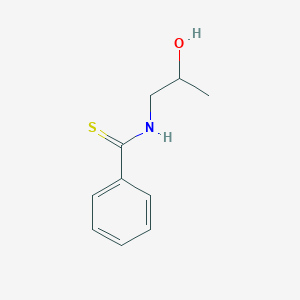
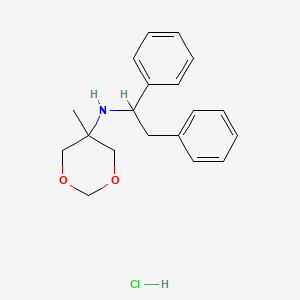
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
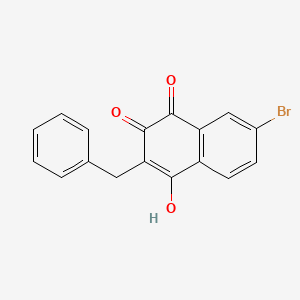
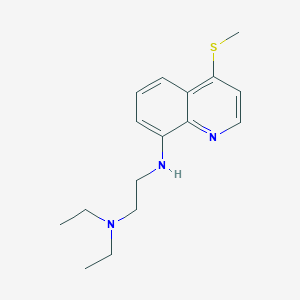
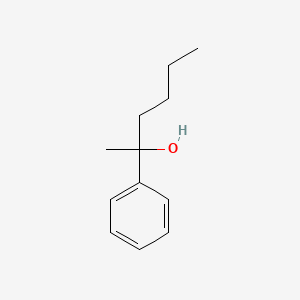
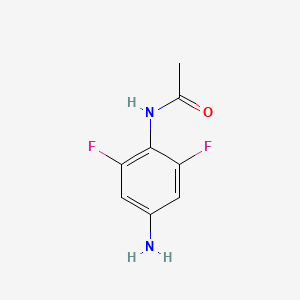
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
